molecular formula C18H20ClN7O B12176949 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B12176949
M. Wt: 385.8 g/mol
InChI Key: VJQKOXJDMCAOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloropyridazine moiety, a triazolopyridine ring, and a piperidine carboxamide group

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . This method allows for the formation of the triazolopyridine ring system, which is a key component of the target compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloropyridazine moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells via caspase 3/7 activation . This apoptotic pathway is crucial for its cytotoxic effects, making it a promising lead compound for anticancer drug development. The molecular targets include various enzymes and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H20ClN7O

Molecular Weight

385.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20ClN7O/c19-14-4-5-15(22-21-14)25-11-7-13(8-12-25)18(27)20-9-6-17-24-23-16-3-1-2-10-26(16)17/h1-5,10,13H,6-9,11-12H2,(H,20,27)

InChI Key

VJQKOXJDMCAOCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=NN=C3N2C=CC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.